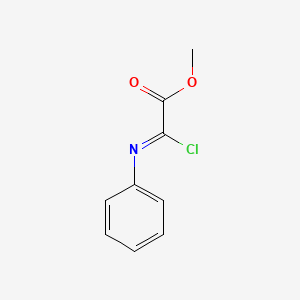

Methyl (2Z)-chloro(phenylimino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

116341-62-9 |

|---|---|

Molecular Formula |

C9H8ClNO2 |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

methyl 2-chloro-2-phenyliminoacetate |

InChI |

InChI=1S/C9H8ClNO2/c1-13-9(12)8(10)11-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

NBTRSMXWGHDFCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=NC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Methyl 2z Chloro Phenylimino Acetate

Transformations Involving the Chloro Substituent

The presence of a chlorine atom alpha to both an imine and an ester group significantly influences the reactivity of the C-Cl bond. This positioning activates the carbon atom towards nucleophilic attack, facilitating a variety of substitution reactions.

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine in Methyl (2Z)-chloro(phenylimino)acetate is electrophilic, making it susceptible to attack by a wide range of nucleophiles. sydney.edu.au This reactivity is analogous to that observed in α-halo carbonyl compounds and related systems. The general mechanism for nucleophilic substitution at a saturated carbon center involves the displacement of a leaving group, in this case, the chloride ion, by an incoming nucleophile. libretexts.org

Kinetic studies on analogous systems, such as α-chloroacetanilides reacting with benzylamines, suggest that these reactions can proceed through a stepwise mechanism. This involves the initial formation of a tetrahedral intermediate, followed by the rate-limiting expulsion of the chloride ion. nih.gov For this compound, a similar mechanistic pathway can be postulated, where the nucleophile adds to the electrophilic carbon, forming a transient intermediate which then collapses to the substitution product with the elimination of the chloride ion.

The nature of the nucleophile plays a crucial role in the outcome of these reactions. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce new functional groups at this position, highlighting the synthetic utility of this reactive handle.

Table 1: Examples of Nucleophilic Substitution Reactions with Various Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Amine | Benzylamine | α-Amino-N-phenyliminoacetate |

| Thiol | Thiophenol | α-Thio-N-phenyliminoacetate |

| Azide | Sodium Azide | α-Azido-N-phenyliminoacetate |

| Cyanide | Potassium Cyanide | α-Cyano-N-phenyliminoacetate |

Reactions of the Phenylimino Moiety

The carbon-nitrogen double bond of the phenylimino group is another key reactive site within the molecule. This moiety can undergo reactions characteristic of imines, including condensations and acting as a component in cycloaddition reactions.

Condensation Reactions with Aldehydes and Ketones

While imines are themselves products of condensation reactions between primary amines and carbonyl compounds, the phenylimino moiety in this compound can participate in further condensation-type reactions, particularly with activated carbonyl compounds or enolates. These reactions typically require basic conditions to generate the nucleophilic enolate, which then attacks the electrophilic imine carbon.

The general mechanism involves the formation of a new carbon-carbon bond between the α-carbon of the carbonyl compound and the imine carbon. This is followed by protonation to yield the final product. The presence of the electron-withdrawing ester and chloro groups can influence the electrophilicity of the imine carbon and thus the facility of these reactions.

General Imine Reactivity Patterns

The phenylimino group exhibits reactivity patterns typical of imines. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic, while the carbon atom of the C=N double bond is electrophilic. This duality allows the imine to react with both acids and bases, as well as with various nucleophiles and electrophiles. The reactivity can be modulated by the nature of the substituents on both the carbon and nitrogen atoms. In the case of this compound, the electron-withdrawing nature of the adjacent chloro and ester groups enhances the electrophilicity of the imine carbon.

Hydrolysis Pathways of the Ester Functional Group

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

The mechanism of ester hydrolysis is well-established. Under basic conditions (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group. A final proton transfer step yields the carboxylate salt and methanol (B129727).

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A subsequent series of proton transfers leads to the formation of a tetrahedral intermediate, which then eliminates methanol to form the carboxylic acid. The catalytic nature of the acid is regenerated in the final step. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov

Cycloaddition Reactions

The imine functionality within this compound can potentially participate in cycloaddition reactions, serving as a 2π component. These reactions are powerful tools for the construction of cyclic, often heterocyclic, systems.

For instance, α-imino esters have been shown to undergo formal [3+2] cycloaddition reactions with azo compounds under Brønsted base catalysis to form 1,2,4-triazolines. While this specific reaction has not been reported for this compound, it provides a precedent for the potential of the imine moiety to act as a dipolarophile precursor. The reaction is believed to proceed through the formation of a 2-aza allyl anion intermediate, which then engages in a 1,4-addition with the azo compound, followed by cyclization.

The presence of the chloro substituent could also influence the course of cycloaddition reactions, potentially participating in the reaction or being eliminated in a subsequent step to generate further molecular complexity. The field of cycloaddition reactions involving α-halo-α-iminoesters remains an area with potential for further exploration and discovery.

Exploration of [X+Y] Cycloaddition Pathways

While dedicated studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of the core α-imino ester functional group suggests potential participation in various cycloaddition pathways. The presence of the imine double bond, activated by the adjacent ester group, makes it a candidate for reactions with a range of dienophiles and dipoles.

One plausible pathway is the formal [3+2] cycloaddition. Research on α-imino esters reacting with azo compounds has demonstrated the formation of 1,2,4-triazoline skeletons. mdpi.com This reaction proceeds under Brønsted base catalysis, where the α-imino ester acts as a three-atom component. By analogy, this compound could potentially react with suitable 1,3-dipoles to form five-membered heterocyclic rings. The electron-withdrawing nature of the chlorine atom might influence the reactivity and regioselectivity of such cycloadditions.

Another area of potential exploration is its role in [4+2] or Diels-Alder reactions. Depending on the electronic nature of the diene, the C=N bond of this compound could act as a dienophile. The stereochemistry of the resulting cycloadduct would be of significant interest, influenced by the (Z)-configuration of the starting material.

Further mechanistic investigations, both computational and experimental, are necessary to fully elucidate the cycloaddition potential of this compound. The table below outlines plausible cycloaddition reactions based on the reactivity of analogous α-imino esters.

Table 1: Plausible Cycloaddition Reactions and Expected Products

| Cycloaddition Type | Reactant Partner (Example) | Plausible Product Skeleton |

|---|---|---|

| Formal [3+2] | Azodicarboxylates | 1,2,4-Triazoline |

| [4+2] | 2,3-Dimethyl-1,3-butadiene | Tetrahydropyridine |

Stereoselective and Stereospecific Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The (Z)-configuration of the chloro(phenylimino) group offers a platform for stereocontrolled transformations. While specific studies on this compound are limited, the principles of stereoselective synthesis in related systems provide valuable insights.

For instance, nucleophilic additions to the imine carbon could proceed with facial selectivity, influenced by the steric and electronic properties of the phenyl and methyl ester groups. The use of chiral catalysts or auxiliaries could enable enantioselective additions, leading to the formation of chiral α-amino acid derivatives.

Furthermore, reactions at the α-carbon could be directed by the existing stereocenter at the C=N bond. Deprotonation and subsequent alkylation or other electrophilic trapping could proceed with a high degree of diastereoselectivity. The development of stereoselective methods would significantly enhance the value of this compound as a building block in the synthesis of complex, stereochemically defined molecules.

Catalytic Reactions Involving the Compound

The presence of a halogen atom and an imino-ester functionality suggests that this compound could be a versatile substrate in a variety of metal-catalyzed reactions. Although direct catalytic applications of this specific compound are not widely reported, the reactivity of similar halo-functionalized and imino-ester compounds offers a predictive framework for its potential catalytic transformations.

One promising area is in cross-coupling reactions. The carbon-chlorine bond could be activated by transition metal catalysts, such as palladium or nickel complexes, to participate in reactions like Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of various substituents at the imine carbon, leading to a diverse range of functionalized products. The table below summarizes potential cross-coupling reactions.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted imino-ester |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | Alkenyl-substituted imino-ester |

Additionally, the imine functionality could be a target for catalytic hydrogenation or transfer hydrogenation to produce the corresponding α-chloro-α-phenylaminoacetate derivative. The stereoselectivity of such reductions would be a key aspect to investigate.

Electrochemical Reduction Mechanisms

The electrochemical behavior of this compound is another area ripe for investigation. The presence of multiple reducible functional groups—the imine, the ester, and the carbon-chlorine bond—suggests a complex reduction mechanism that could be potential-dependent.

Based on studies of related compounds, the initial step in the electrochemical reduction would likely be the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule. The precise nature of the reduction pathway would depend on factors such as the solvent, the supporting electrolyte, and the electrode material.

One possible mechanism involves the reductive cleavage of the carbon-chlorine bond to form a radical anion, which could then be further reduced or could dimerize. Another possibility is the reduction of the imine bond, leading to the formation of a saturated C-N bond. The competition between these pathways would be a key feature of the electrochemical reduction of this compound. Controlled-potential electrolysis experiments coupled with spectroscopic analysis of the products would be necessary to unravel the detailed mechanistic steps.

Computational and Quantum Chemical Studies

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of Methyl (2Z)-chloro(phenylimino)acetate involves geometry optimization. This process utilizes quantum chemical methods, such as Density Functional Theory (DFT), to determine the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The (2Z) configuration indicates a specific spatial arrangement around the carbon-nitrogen double bond.

Electronic Structure Investigations

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. In many organic molecules, the HOMO is often localized on electron-rich regions, such as aromatic rings, while the LUMO is distributed over electron-deficient areas.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These are example values for illustrative purposes and are not based on actual experimental or computational data for the specific compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential, corresponding to areas with a high electron density (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, negative potentials would be expected around the carbonyl oxygen and the imino nitrogen, while positive potentials would likely be found around the hydrogen atoms.

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Chemical hardness, which is related to the HOMO-LUMO gap, indicates the molecule's resistance to changes in its electron distribution. A higher hardness value suggests greater stability and lower reactivity. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Note: These are example values for illustrative purposes and are not based on actual experimental or computational data for the specific compound.

Prediction of Spectroscopic Properties

Computational methods can also be employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural confirmation. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed to help assign the characteristic vibrational modes of the molecule's functional groups. The calculated nuclear magnetic resonance (NMR) chemical shifts can also aid in the interpretation of experimental NMR spectra.

Calculated Vibrational Frequencies and Mode Assignments

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (infrared and Raman) of molecules. A frequency calculation for this compound would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) after optimizing the molecular geometry.

The output would provide a series of vibrational frequencies in wavenumbers (cm⁻¹) and their corresponding intensities. Each frequency corresponds to a specific normal mode of vibration. Key vibrational modes for this molecule would include:

C=N Imino Stretch: A strong band characteristic of the imine functional group.

C-Cl Stretch: A vibration indicating the presence of the chloro group.

C=O Ester Stretch: A very strong band from the carbonyl group of the methyl ester.

C-O Ester Stretch: Vibrations associated with the single bonds of the ester group.

Aromatic C-H and C=C Stretches: Multiple bands arising from the phenyl ring.

CH₃ Bending and Stretching: Vibrations from the methyl group of the ester.

A data table from such a study would typically appear as follows, comparing calculated (scaled) frequencies with experimental values if available.

Table 1: Hypothetical Calculated Vibrational Frequencies and Mode Assignments for this compound Calculated using DFT/B3LYP/6-31G(d,p). A scaling factor is often applied to theoretical frequencies to better match experimental data.

| Calculated Frequency (cm⁻¹) (Scaled) | Mode Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950 | Methyl C-H stretch |

| ~1740 | C=O ester stretch |

| ~1650 | C=N imino stretch |

| ~1590, 1490 | Aromatic C=C stretch |

| ~1440 | Methyl C-H bend |

| ~1250 | C-O ester stretch |

| ~750 | C-Cl stretch |

Predicted NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for confirming chemical structures and assigning experimental spectra. Calculations would yield isotropic shielding values that are then converted to chemical shifts (ppm) by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, distinct chemical shifts would be predicted for:

The protons and carbons of the phenyl ring, with variations based on their position relative to the imino group.

The protons and carbon of the methyl ester group.

The carbons of the imino and ester carbonyl groups.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound Calculated using the GIAO method at the B3LYP/6-311+G(2d,p) level.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl C-H (ortho) | ~7.2-7.4 | ~121.0 |

| Phenyl C-H (meta) | ~7.4-7.6 | ~129.0 |

| Phenyl C-H (para) | ~7.3-7.5 | ~125.0 |

| Phenyl C (ipso) | - | ~148.0 |

| C=N | - | ~155.0 |

| C-Cl | - | ~110.0 |

| C=O | - | ~162.0 |

| O-CH₃ | ~3.8 | ~53.0 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is the workhorse method for studying excited electronic states and predicting UV-visible absorption spectra. rsc.orgresearchgate.netbenasque.org This analysis provides information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

A TD-DFT calculation on this compound would predict the wavelengths of maximum absorption (λmax), the excitation energies, and the oscillator strengths (a measure of transition probability). researchgate.net The primary transitions would likely involve π → π* excitations within the phenylimino-acetate conjugated system.

Table 3: Hypothetical TD-DFT Results for Electronic Transitions in this compound Calculations performed in a solvent model (e.g., PCM-ethanol) to simulate experimental conditions.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| ~3.8 | ~326 | ~0.45 | HOMO → LUMO (π → π) |

| ~4.5 | ~275 | ~0.20 | HOMO-1 → LUMO (π → π) |

| ~5.1 | ~243 | ~0.15 | HOMO → LUMO+1 (π → π*) |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is crucial for investigating the step-by-step pathways of chemical reactions. bris.ac.ukrsc.orgrsc.org For a molecule like this compound, studies could focus on its synthesis, for instance, the condensation reaction from which it is formed.

Such studies involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. This allows for the determination of the rate-limiting step and provides a detailed understanding of how bonds are formed and broken. The results are often visualized using reaction coordinate diagrams, which plot the energy of the system as it progresses from reactants to products through various intermediates and transition states.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant conjugation and charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. inoe.rojneonatalsurg.com Computational methods can predict these properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β and γ).

For this compound, the presence of the phenyl ring conjugated with the imine and ester groups could lead to NLO activity. DFT calculations would quantify the dipole moment (μ), the average polarizability (α), and, most importantly, the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. researchgate.netresearchgate.netijcce.ac.ir A large β₀ value suggests the material could be a good candidate for second-harmonic generation.

Table 4: Hypothetical Calculated NLO Properties for this compound Calculated at the B3LYP/6-311++G(d,p) level.

| Property | Calculated Value |

| Dipole Moment (μ) | ~2.5 Debye |

| Average Polarizability (α) | ~1.5 x 10⁻²³ esu |

| First Hyperpolarizability (β₀) | ~8.0 x 10⁻³⁰ esu |

Synthesis and Functionalization of Derived Chemical Structures

Synthetic Strategies for Analogues with Modified Chloro Positions

The reactivity of the chloro group in methyl (2Z)-chloro(phenylimino)acetate makes it a prime target for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, leading to the synthesis of novel analogues. One common strategy involves the displacement of the chlorine atom with sulfur-based nucleophiles. For instance, reaction with substituted thiols can yield thioether derivatives. Another approach is the reaction with amines to produce the corresponding amino-substituted compounds. These substitutions can significantly alter the chemical properties and potential reactivity of the parent molecule, opening avenues for further functionalization.

Preparation of Derivatives via Alterations of the Phenyl Ring Substituents

| Substituent | Position | Electronic Effect |

| Methoxy | para | Electron-donating |

| Nitro | meta | Electron-withdrawing |

| Chloro | ortho | Electron-withdrawing |

| Methyl | para | Electron-donating |

These alterations can modulate the molecule's lipophilicity, polarity, and potential for intermolecular interactions, which are critical for its behavior in different chemical environments.

Approaches to Modifying the Ester Moiety

The ester group of this compound offers another site for chemical modification, primarily through transesterification or hydrolysis followed by re-esterification. By varying the alcohol used in the transesterification reaction, a series of esters with different alkyl or aryl groups can be synthesized. For example, using ethanol (B145695) would yield the ethyl ester, while benzyl (B1604629) alcohol would produce the benzyl ester.

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a key intermediate that can be activated and reacted with a wide range of alcohols, amines, or other nucleophiles to generate a diverse set of amides and esters. These modifications can impact the molecule's solubility and steric bulk.

| Reagent | Resulting Moiety |

| Ethanol | Ethyl ester |

| Benzyl alcohol | Benzyl ester |

| Ammonia | Amide |

| Aniline | Anilide |

Integration of the Compound's Scaffold into Complex Heterocyclic Systems

The inherent reactivity of the functional groups in this compound makes it a valuable building block for the synthesis of complex heterocyclic systems. The imino-chloro-acetate fragment can participate in various cycloaddition and cyclocondensation reactions.

For example, the reaction of Schiff base derivatives, which share the imino functionality, with reagents like chloroacetic acid can lead to the formation of oxazolidinone rings through a [2+3] cycloaddition. chemmethod.com Similarly, reactions with phenyl isothiocyanate can yield diazetidine-2-thiones. chemmethod.com These reactions demonstrate the utility of the core scaffold in constructing more elaborate molecular architectures with potential applications in medicinal chemistry and materials science. The strategic choice of reaction partners and conditions allows for the controlled synthesis of a wide variety of heterocyclic compounds.

While research into analogous structures, such as other chloroacetates and compounds containing a phenylimino moiety, is prevalent, a direct correlation to the specific applications of this compound could not be established within the scope of the available data. For instance, a related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, has been identified as a key intermediate in the synthesis of the anticoagulant drug Apixaban. However, extrapolating these findings to this compound would be speculative.

The field of organic synthesis is vast and continually evolving, with new reagents and intermediates being developed and characterized. The limited information on this compound may indicate that it is a novel compound, has been studied in proprietary research not available to the public, or is an intermediate that has not yet been extensively explored for its synthetic potential in the areas of complex molecule synthesis, multi-component reactions, and the generation of diverse chemical scaffolds.

Further research and publication in peer-reviewed scientific journals would be necessary to fully elucidate the potential applications of this compound in advanced organic synthesis. Without such dedicated studies, a detailed and accurate discussion of its role as a key intermediate in the specified areas cannot be provided at this time.

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies

The future of synthesizing Methyl (2Z)-chloro(phenylimino)acetate and related compounds will increasingly prioritize environmentally friendly methods. Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents, researchers are expected to develop catalytic systems, potentially using earth-abundant metals, to improve atom economy and reduce waste.

Alternative Solvents: The use of hazardous organic solvents is a significant environmental concern. Future syntheses will likely explore greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Investigating photochemical or electrochemical methods could lead to milder reaction conditions, reducing energy consumption compared to traditional thermal methods.

A comparative look at potential green metrics for synthetic routes is presented below:

| Synthetic Approach | Potential Green Solvents | Energy Input | Key Advantage |

| Traditional Synthesis | Dichloromethane, Toluene | High (reflux) | Established Procedures |

| Catalytic Methods | Ethyl acetate (B1210297), 2-MeTHF | Moderate to High | Reduced Waste |

| Photochemical Synthesis | Acetonitrile, Methanol (B129727) | Low (Visible Light) | High Selectivity |

| Electrochemical Synthesis | Water, Ionic Liquids | Low (Electrical Current) | Avoids Harsh Reagents |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a chloro, an imino, and an acetate group in this compound offers a rich landscape for discovering new chemical reactions. Future research is anticipated to delve into:

Activation of the C-Cl Bond: Exploring novel methods to activate the carbon-chlorine bond could lead to new cross-coupling reactions, enabling the introduction of a wide range of substituents.

Iminium Ion Chemistry: The phenylimino group can be protonated or Lewis acid-activated to form a reactive iminium ion. This could be exploited in reactions with various nucleophiles to construct new carbon-carbon and carbon-heteroatom bonds.

nih.govresearchgate.net-Dipolar Cycloadditions: The iminoacetate (B1260909) scaffold could potentially serve as a precursor to azomethine ylides, which are valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds through cycloaddition reactions.

Advancements in Stereoselective Applications in Complex Molecule Synthesis

A significant frontier in organic synthesis is the control of stereochemistry. For this compound, future research will likely focus on:

Asymmetric Catalysis: The development of chiral catalysts that can interact with the iminoacetate to control the formation of specific stereoisomers is a key goal. This would enable the synthesis of enantiomerically pure compounds, which is crucial for applications in medicine and materials science.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule could direct the stereochemical outcome of subsequent reactions. The development of easily attachable and removable auxiliaries would be a significant advancement.

Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations of iminoacetates is a rapidly growing field that holds considerable promise.

| Stereoselective Strategy | Catalyst/Reagent Type | Potential Product |

| Asymmetric Metal Catalysis | Chiral Rhodium or Palladium Complexes | Enantioenriched α-amino acids |

| Chiral Auxiliary Control | Evans' Oxazolidinones | Diastereomerically pure adducts |

| Organocatalysis | Chiral Phosphoric Acids | Optically active heterocycles |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages in terms of safety, efficiency, and scalability. For this compound, this integration could involve:

Microreactor Technology: Performing reactions in microreactors can enhance heat and mass transfer, allowing for better control over reaction conditions and potentially enabling reactions that are difficult to control in batch.

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (temperature, concentration, catalyst loading) to identify the optimal conditions for the synthesis and subsequent transformations of the title compound.

In-line Analysis: Integrating analytical techniques such as NMR and mass spectrometry directly into the flow system allows for real-time monitoring of reactions, facilitating rapid optimization and quality control.

The potential benefits of integrating these technologies are summarized below:

| Technology | Key Advantage | Impact on Synthesis |

| Flow Chemistry | Enhanced safety and control | Ability to use hazardous reagents and high temperatures/pressures more safely. |

| Automated Synthesis | High-throughput screening | Rapid discovery of optimal reaction conditions and new reactivity. |

| In-line Analytics | Real-time data acquisition | Immediate feedback for process optimization and quality assurance. |

Q & A

Q. What are the common synthetic routes for preparing Methyl (2Z)-chloro(phenylimino)acetate, and how are stereochemical outcomes controlled?

Methodological Answer: The compound is typically synthesized via condensation reactions between methyl chloroacetate derivatives and phenylimino precursors. Key methods include:

- Thia-Michael/Dieckmann Condensation: A tandem reaction using methyl 3-(phenylimino)acrylates to form tetrasubstituted heterocycles. Reaction conditions (e.g., base catalysts, solvent polarity) influence the stereoselectivity of the Z-configuration .

- Hydrazone Formation: Reacting ethyl chloroacetate with phenylhydrazine derivatives under acidic conditions, followed by esterification. The Z-isomer is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography .

Critical Parameters:

| Parameter | Typical Conditions | Impact on Yield/Stereochemistry |

|---|---|---|

| Solvent | Dichloromethane/THF | Polar aprotic solvents favor Z-configuration |

| Catalyst | Pyridine/TEA | Base strength affects reaction rate |

| Temperature | 0–25°C | Lower temps reduce side reactions |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the Z-configuration via coupling constants (e.g., for olefinic protons) and chemical shifts of the imino group .

- X-ray Crystallography: Single-crystal studies (e.g., SHELX refinement) resolve bond lengths and angles, verifying the planar geometry of the iminoacetate moiety. Data-to-parameter ratios >15:1 ensure reliability .

- IR Spectroscopy: Stretching frequencies for C=N (~1640 cm) and C-Cl (~680 cm) confirm functional groups .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Short-Term Storage: –4°C in airtight, amber vials to prevent photodegradation.

- Long-Term Stability: –20°C under nitrogen atmosphere to inhibit hydrolysis of the ester and imino groups .

- Decomposition Risks: Exposure to moisture or light generates chloroacetic acid and phenylamine byproducts, detectable via GC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer: Discrepancies between NMR/IR predictions and observed data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Variable-Temperature NMR: Identifies equilibrium between Z/E isomers or tautomers by tracking chemical shift changes .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) simulate spectroscopic profiles to validate experimental data .

- Complementary Techniques: Pair X-ray crystallography with solid-state NMR to address solution vs. solid-state discrepancies .

Q. What computational methods are employed to study the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Transition State Analysis: Molecular docking (e.g., AutoDock Vina) predicts regioselectivity in reactions with amines or thiols.

- Electrostatic Potential Maps: Highlight electrophilic sites (e.g., chloroacetate carbon) prone to nucleophilic attack .

- Kinetic Isotope Effects (KIEs): Isotopic labeling (e.g., C) quantifies rate-determining steps in hydrolysis or substitution reactions .

Q. How can enantiomeric enrichment be achieved in derivatives of this compound?

Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-α-methoxyphenylacetic acid to induce asymmetry during condensation, achieving >97% enantiomeric excess (e.e.) .

- Catalytic Asymmetric Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) promote stereoselective imine formation .

- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers post-synthesis, monitored via circular dichroism (CD) .

Q. What strategies optimize reaction conditions for high-purity synthesis?

Methodological Answer:

- Design of Experiments (DoE): Response surface methodology (RSM) identifies optimal molar ratios (e.g., 1:1.2 for chloroacetate:phenylimine) and reaction times .

- In Situ Monitoring: ReactIR tracks intermediate formation, enabling real-time adjustments to pH or temperature .

- Purification Protocols: Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, validated by GC purity >99% .

Data Contradiction Analysis

Q. Case Study: Discrepancies in Boiling/Melting Points

- Observed Data: Literature reports vary for related compounds (e.g., methyl chloroacetate: bp 129°C vs. 131°C).

- Root Causes: Impurities (e.g., residual solvents) or measurement techniques (e.g., differential scanning calorimetry vs. capillary tube).

- Resolution: Cross-validate using ASTM standards and high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.